molecular formula C13H14ClN3O4 B5741688 1-(2-chloro-4-nitrobenzoyl)-4-piperidinecarboxamide

1-(2-chloro-4-nitrobenzoyl)-4-piperidinecarboxamide

Cat. No. B5741688
M. Wt: 311.72 g/mol
InChI Key: MBDMZUDTAXSCMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-4-nitrobenzoyl)-4-piperidinecarboxamide, also known as CNB-001, is a synthetic compound that has shown promising results in various scientific research studies. This compound has gained attention due to its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease.

Mechanism of Action

The exact mechanism of action of 1-(2-chloro-4-nitrobenzoyl)-4-piperidinecarboxamide is not fully understood. However, it is believed that this compound works by reducing oxidative stress and inflammation in the brain, which are two key factors involved in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-chloro-4-nitrobenzoyl)-4-piperidinecarboxamide can increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is essential for the growth and survival of neurons. This compound has also been shown to reduce the levels of amyloid beta, a protein that forms plaques in the brain and is implicated in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2-chloro-4-nitrobenzoyl)-4-piperidinecarboxamide is its neuroprotective effects, which make it a potential therapeutic agent for treating neurodegenerative diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 1-(2-chloro-4-nitrobenzoyl)-4-piperidinecarboxamide. One potential direction is to investigate the compound's effects on other neurodegenerative diseases, such as multiple sclerosis and amyotrophic lateral sclerosis. Another direction is to develop more effective formulations of 1-(2-chloro-4-nitrobenzoyl)-4-piperidinecarboxamide that can improve its solubility and bioavailability. Finally, future research could focus on developing analogs of 1-(2-chloro-4-nitrobenzoyl)-4-piperidinecarboxamide that have improved neuroprotective effects and fewer side effects.

Synthesis Methods

The synthesis of 1-(2-chloro-4-nitrobenzoyl)-4-piperidinecarboxamide involves several steps, including the reaction of 2-chloro-4-nitrobenzoic acid with thionyl chloride to form 2-chloro-4-nitrobenzoyl chloride. The resulting compound is then reacted with piperidine and carboxamide to form 1-(2-chloro-4-nitrobenzoyl)-4-piperidinecarboxamide.

Scientific Research Applications

1-(2-chloro-4-nitrobenzoyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in treating neurodegenerative diseases. Studies have shown that this compound has neuroprotective effects and can prevent the death of brain cells. 1-(2-chloro-4-nitrobenzoyl)-4-piperidinecarboxamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

properties

IUPAC Name

1-(2-chloro-4-nitrobenzoyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O4/c14-11-7-9(17(20)21)1-2-10(11)13(19)16-5-3-8(4-6-16)12(15)18/h1-2,7-8H,3-6H2,(H2,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDMZUDTAXSCMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Chloro-4-nitrophenyl)carbonyl]piperidine-4-carboxamide

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